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Compound of Interest

Compound Name: 3-Methoxy-5-heneicosylphenol

Cat. No.: B179724

For Researchers, Scientists, and Drug Development Professionals
Introduction

3-Methoxy-5-heneicosylphenol is a naturally occurring phenolic compound that has been
identified in plant species such as Artemisia annua. As a molecule of interest in natural product
chemistry and potentially in drug discovery, a thorough understanding of its structural and
spectroscopic properties is essential. This technical guide provides a summary of the available
spectroscopic data for 3-Methoxy-5-heneicosylphenol, covering Nuclear Magnetic
Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
The aim is to furnish researchers and drug development professionals with a foundational
dataset for the identification, characterization, and further investigation of this compound.

While comprehensive, publicly available datasets for 3-Methoxy-5-heneicosylphenol are
limited, this guide synthesizes the expected spectroscopic characteristics based on its chemical
structure and data from analogous compounds.

Chemical Structure and Properties

o |[UPAC Name: 3-Methoxy-5-heneicosylphenol
o Molecular Formula: C2s8Hs00:2

e Molecular Weight: 418.7 g/mol

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b179724?utm_src=pdf-interest
https://www.benchchem.com/product/b179724?utm_src=pdf-body
https://www.benchchem.com/product/b179724?utm_src=pdf-body
https://www.benchchem.com/product/b179724?utm_src=pdf-body
https://www.benchchem.com/product/b179724?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b179724?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Structure:

[\/\]C---C---C---(CH2)20-CH3 \ /\ / C---C \ / OCHs

Spectroscopic Data

A detailed experimental dataset for 3-Methoxy-5-heneicosylphenol is not readily available in
the public domain. The following tables are predictive and based on the analysis of its
functional groups and comparison with structurally similar phenols and long-chain alkylated
aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
(Predicted)

Solvent: CDCIs (Chloroform-d) Frequency: 400 MHz for *H NMR, 100 MHz for 13C NMR

Table 1: Predicted *H NMR Spectroscopic Data for 3-Methoxy-5-heneicosylphenol

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
~6.3-6.5 m 3H Ar-H
~4.8-5.5 br s 1H Ar-OH
~3.78 s 3H -OCHs
~2.55 t 2H Ar-CHz- (benzylic)
~1.58 quint 2H Ar-CH2-CHa2-
~1.25 brs 36H -(CH2)1s-
~0.88 t 3H -CH2-CHs (terminal)

Table 2: Predicted 3C NMR Spectroscopic Data for 3-Methoxy-5-heneicosylphenol
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Chemical Shift (8) ppm Assignment

~160.5 C-OCHs

~156.0 C-OH

~145.0 Ar-C-Alkyl

~108.0 Ar-CH (ortho to -OCHs)
~102.0 Ar-CH (para to -OCHs)
~100.0 Ar-CH (ortho to -OH)
~55.2 -OCHs

~36.0 Ar-CHaz- (benzylic)
~31.9 -(CH2)n- (pre-terminal)
~29.7-29.3 -(CH2)n- (long chain bulk)
~22.7 -CH2-CHs

~14.1 -CHz-CHs (terminal)

Infrared (IR) Spectroscopy Data (Predicted)

Table 3: Predicted IR Absorption Bands for 3-Methoxy-5-heneicosylphenol

© 2025 BenchChem. All rights reserved.

3/7 Tech Support


https://www.benchchem.com/product/b179724?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b179724?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?) Intensity Assignment
~3350 Strong, Broad O-H stretch (phenolic)

C-H stretch (aliphatic, CHz and
~2920, ~2850 Strong

CHs)
~1600, ~1500 Medium C=C stretch (aromatic ring)
~1465 Medium C-H bend (aliphatic, CHz2)

C-O stretch (aryl ether, Ar-O-
~1200 Strong

CHs)
~1150 Medium C-O stretch (phenol)

) C-H out-of-plane bend

~830 Medium

(aromatic, substituted)

Mass Spectrometry (MS) Data (Predicted)

lonization Mode: Electron lonization (EI)

Table 4: Predicted Mass Spectrometry Fragmentation for 3-Methoxy-5-heneicosylphenol

m/z Ratio Relative Intensity Assignment

418 Moderate [M]* (Molecular lon)

[M - C1sH39]* (Benzylic
152 High cleavage, loss of the alkyl

chain except for one CHz)

[M - C20Ha1]* (Cleavage at the

137 High _ N
benzylic position)

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for 3-Methoxy-5-
heneicosylphenol are not explicitly published. However, standard methodologies for the
analysis of natural products of this type would be employed.
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NMR Spectroscopy

o Sample Preparation: A sample of 5-10 mg of purified 3-Methoxy-5-heneicosylphenol would
be dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCIs),
ina 5 mm NMR tube.

 Instrumentation: A high-field NMR spectrometer, for instance, a 400 or 500 MHz instrument,
would be used.

o Data Acquisition: Standard one-dimensional *H and 13C NMR spectra would be acquired. For
unambiguous assignments, two-dimensional NMR experiments such as COSY (Correlation
Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC
(Heteronuclear Multiple Bond Correlation) would be performed.

IR Spectroscopy

o Sample Preparation: A small amount of the solid sample would be analyzed using an
Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. Alternatively, a KBr
(potassium bromide) pellet could be prepared by grinding the sample with KBr and pressing
it into a thin disk.

¢ Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

o Data Acquisition: The spectrum would be recorded over the mid-infrared range (typically
4000-400 cm~1). A background spectrum of the empty ATR crystal or a pure KBr pellet would
be taken and subtracted from the sample spectrum.

Mass Spectrometry

o Sample Introduction: The sample would be introduced into the mass spectrometer via a
direct insertion probe or, if coupled with a gas chromatograph (GC-MS), through the GC
column.

« lonization: Electron lonization (El) at 70 eV is a common method for this type of molecule.

e Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer would be used to
separate the ions based on their mass-to-charge ratio.
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« Data Acquisition: The mass spectrum would be recorded, showing the relative abundance of
different fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the isolation and spectroscopic
characterization of 3-Methoxy-5-heneicosylphenol.

Plant Material (e.g., Artemisia annua)

Extraction and Isolation

Purified 3-Methoxy-5-heneicosylphenol

Spectroscopic Analysis

NMR Spectroscopy

(1H, 13C, 2D) IR Spectroscopy Mass Spectrometry
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Click to download full resolution via product page
Caption: Workflow for the isolation and spectroscopic characterization of natural products.

Disclaimer: The spectroscopic data presented in this guide are predicted values based on the
chemical structure of 3-Methoxy-5-heneicosylphenol. For definitive analysis and research
purposes, experimental verification is required.

 To cite this document: BenchChem. [Spectroscopic Analysis of 3-Methoxy-5-
heneicosylphenol: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b179724#spectroscopic-data-of-3-methoxy-5-
heneicosylphenol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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